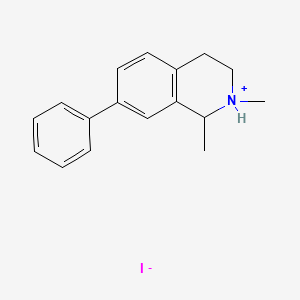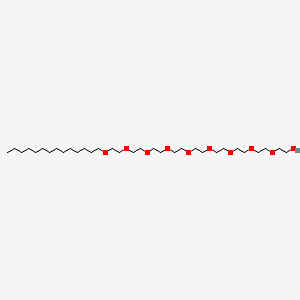
3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol is a polyether compound with the molecular formula C20H42O11. It is characterized by a long chain of ethylene glycol units terminated with a hydroxyl group. This compound is part of a class of chemicals known for their solubility in water and their ability to form hydrogen bonds, making them useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol typically involves the stepwise addition of ethylene oxide to a starting alcohol under basic conditions. The reaction is usually catalyzed by a strong base such as sodium hydroxide or potassium hydroxide. The process can be summarized as follows:
Initiation: The starting alcohol reacts with the base to form an alkoxide ion.
Propagation: The alkoxide ion attacks the ethylene oxide, resulting in the formation of an ethylene glycol unit.
Termination: The reaction is terminated by the addition of a proton source, such as water or an acid, to neutralize the alkoxide ion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous feeding of ethylene oxide and the starting alcohol into the reactor, with the reaction mixture being constantly stirred and maintained at an optimal temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a simpler polyether alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler polyether alcohols.
Substitution: Halogenated or aminated polyethers.
Scientific Research Applications
3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the formulation of buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of surfactants, lubricants, and as an anti-foaming agent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol is largely dependent on its ability to form hydrogen bonds and interact with other molecules. In biological systems, it can stabilize proteins and enzymes by forming a hydration shell around them, preventing denaturation. In drug delivery, it can encapsulate hydrophobic drugs within its micellar structure, enhancing their solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Dodecaethylene glycol: Similar in structure but with fewer ethylene glycol units.
Tetraethylene glycol: A shorter polyether with only four ethylene glycol units.
Octaethylene glycol: Contains eight ethylene glycol units, making it shorter than 3,6,9,12,15,18,21,24,27-Nonaoxahentetracontan-1-ol.
Uniqueness
This compound is unique due to its long chain of ethylene glycol units, which imparts distinct properties such as higher solubility in water and the ability to form more stable hydrogen bonds compared to shorter polyethers. This makes it particularly useful in applications requiring high solubility and stability.
Properties
CAS No. |
7300-81-4 |
|---|---|
Molecular Formula |
C32H66O10 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C32H66O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-34-17-19-36-21-23-38-25-27-40-29-31-42-32-30-41-28-26-39-24-22-37-20-18-35-16-14-33/h33H,2-32H2,1H3 |
InChI Key |
UOALIJJTQGHCBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


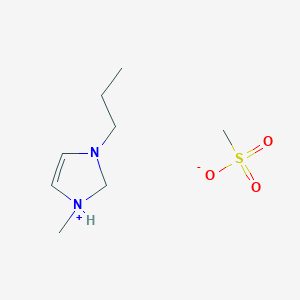
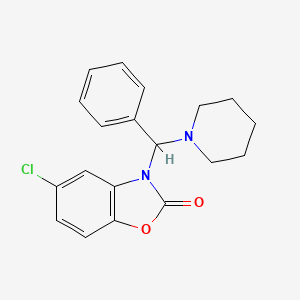
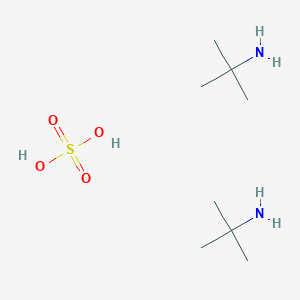
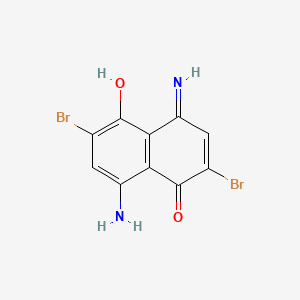
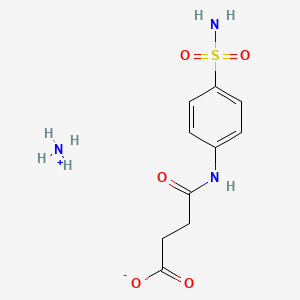
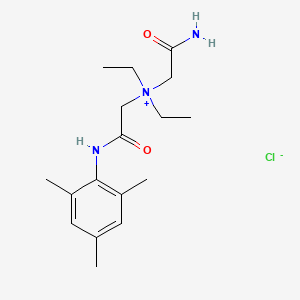
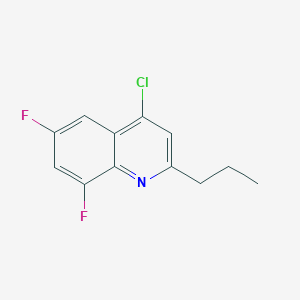
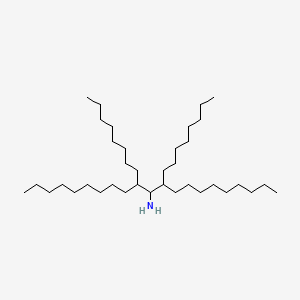
![Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate](/img/structure/B13758130.png)
![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
![[1,4]Dithiino[2,3-b][1,4]dithiine](/img/structure/B13758135.png)
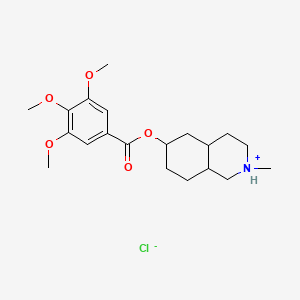
![5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid](/img/structure/B13758143.png)
